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G-1 compound storage and handling guidelines

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Compound of Interest

Compound Name: (3aS,4R,9bR)-G-1

Cat. No.: B15606124

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G-1 Compound: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and use of the G-1 compound. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the G-1 compound? A1: G-1 is a nonsteroidal, potent, and selective agonist for the G protein-coupled estrogen receptor (GPER), also known as GPR30.[1][2] It exhibits high binding affinity for GPER (Ki = 11 nM) but does not bind to the classical nuclear estrogen receptors (ER α and ER β) at concentrations up to 10 μ M.[1]

Q2: What is the primary molecular target of G-1? A2: The primary molecular target of G-1 is the G protein-coupled estrogen receptor (GPER).[2] Its selectivity for GPER allows researchers to investigate the specific roles of this receptor in various physiological and pathological processes.[1]

Q3: What are the common research applications of G-1? A3: G-1 is utilized in various research areas to study the effects of GPER activation. Common applications include investigating cell proliferation, apoptosis, and cell cycle progression.[2][3] It has been shown to decrease cell proliferation, induce apoptosis, and cause cell cycle arrest in the G2 phase in certain cell lines.

[3] Additionally, G-1 is used to explore key signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.[2]



Property	Data	Reference
Molecular Formula	C21H18BrNO3	[1]
Molecular Weight	412.28 g/mol	
CAS Number	881639-98-1	
Purity	≥98% (HPLC)	
Binding Affinity (Ki)	11 nM for GPER	[1]
EC50	2 nM	

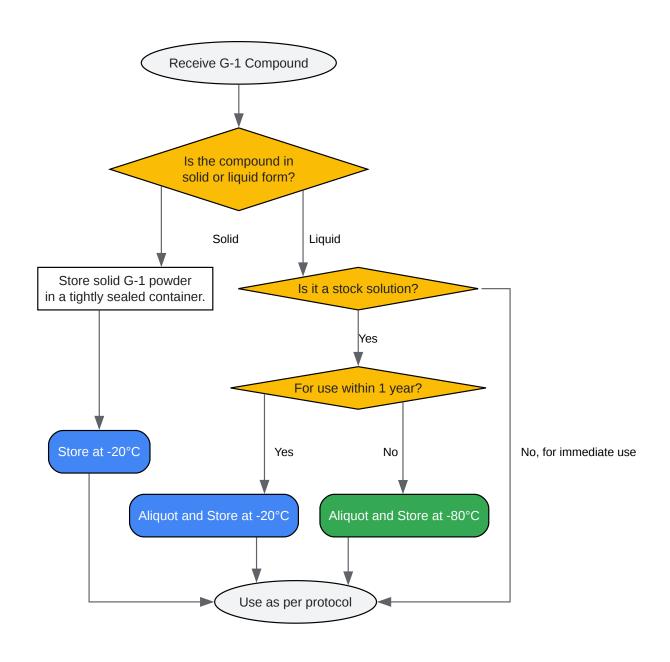
Storage and Stability Guidelines

Proper storage is critical to maintain the integrity and activity of the G-1 compound. Below are the recommended storage conditions and stability information.

Form	Temperature	Duration	Reference
Solid Powder	-20°C	See product datasheet	
Stock Solution	-20°C	Up to 1 year	[3]
Stock Solution	-80°C	Up to 2 years	[3]

Q4: How should I store the G-1 compound for long-term use? A4: For long-term storage, the solid form of G-1 should be stored at -20°C. Once reconstituted into a stock solution, it is recommended to store it at -80°C, which can maintain stability for up to two years.[3] For shorter-term use, stock solutions can be kept at -20°C for up to one year.[3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.





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Diagram 1: A workflow for deciding on the appropriate storage conditions for the G-1 compound.

Reconstitution and Handling

Accurate reconstitution is the first step toward reliable experimental results. Use high-purity solvents to prepare stock solutions.



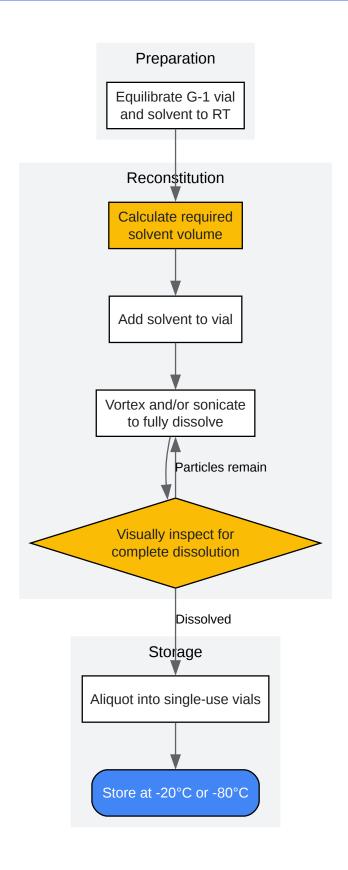
Solvent	Solubility	Reference
DMSO	20 mg/mL	[1]
DMF	30 mg/mL	[1]
Ethanol	1 mg/mL	[1]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]

Experimental Protocol: Preparing a G-1 Stock Solution (10 mM)

This protocol outlines the steps to prepare a 10 mM stock solution of G-1 in DMSO.

- Preparation: Allow the vial of solid G-1 and the DMSO solvent to equilibrate to room temperature before opening to prevent moisture condensation. All handling should be performed under subdued light.
- Calculation: Determine the required volume of DMSO. To prepare a 10 mM solution from 1 mg of G-1 (MW: 412.28), the calculation is as follows:
 - Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))
 - Volume (L) = 0.001 g / (0.01 mol/L * 412.28 g/mol) = 0.0002425 L
 - Volume (μL) = 242.5 μL
- Reconstitution: Add the calculated volume (242.5 μL) of high-purity DMSO to the vial containing 1 mg of G-1.
- Dissolution: Cap the vial tightly and vortex gently for 30 seconds. If necessary, briefly sonicate the solution in a bath sonicator to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
- Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3]





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Diagram 2: A step-by-step workflow for the reconstitution of the G-1 compound.



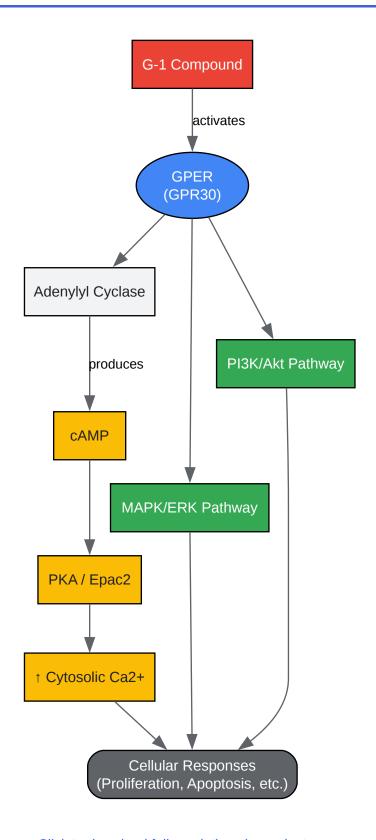
Troubleshooting Guide

Q5: My G-1 compound is not fully dissolving in the recommended solvent. What should I do? A5: First, confirm that you are using a high-purity, anhydrous solvent, as water content can affect solubility.[1] Gentle warming or brief sonication can aid dissolution. Also, verify your concentration; if it exceeds the solubility limit (e.g., >20 mg/mL in DMSO), you will need to add more solvent to lower the concentration.[1]

Q6: I am observing high variability in my experimental results. What could be the cause? A6: Inconsistent results can stem from several factors. Ensure the G-1 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[3] Always use a freshly thawed aliquot for each experiment. Also, verify the final concentration of the solvent (e.g., DMSO) in your experimental medium, as high concentrations can be toxic to cells and confound results.

Q7: I am seeing unexpected cell toxicity in my experiments. Could the G-1 or the solvent be the issue? A7: While G-1 can induce apoptosis in certain cell lines, unexpected toxicity might be due to the solvent.[3] Many organic solvents, like DMSO, can be toxic to cells at higher concentrations. It is crucial to run a vehicle control (medium with the same final concentration of the solvent, but without G-1) to distinguish between the effects of the compound and the solvent. If solvent toxicity is suspected, try lowering its final concentration in your assays.





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Diagram 3: Key signaling pathways activated by the G-1 compound through GPER.

Safety and Handling Precautions

Troubleshooting & Optimization





Q8: What personal protective equipment (PPE) should be worn when handling G-1? A8: When handling the G-1 compound, standard laboratory PPE is required. This includes a lab coat, safety goggles to protect against splashes or dust, and chemical-resistant gloves (e.g., nitrile gloves).[4]

Q9: What is the correct procedure for handling a small spill of G-1 powder? A9: For a small, contained spill, avoid generating dust.[5] Gently cover the spill with an absorbent material if it is a solution. If it is a powder, carefully shovel or scoop the material into a sealed container for disposal.[6] The area should then be decontaminated. Always handle spills in a well-ventilated area or a chemical fume hood.

Q10: How should I dispose of G-1 waste? A10: G-1 waste, including unused solutions and contaminated materials (e.g., pipette tips, vials), should be collected in a clearly labeled hazardous waste container.[4] Follow all local, state, and federal regulations for the disposal of chemical waste. Do not pour chemical waste down the drain.[6]

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